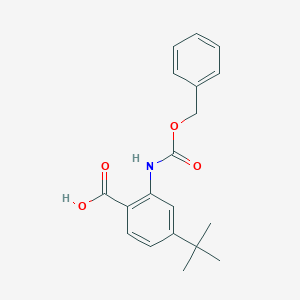
3-(dimethylamino)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethylamino)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core with a dimethylamino group, a furan ring, and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the acylation of a benzene derivative to form the benzamide core. This can be achieved through the reaction of a benzoyl chloride with an amine under basic conditions.
-
Introduction of the Dimethylamino Group: : The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by a dimethylamino group.
-
Attachment of the Piperidine Moiety: : The piperidine ring can be introduced through reductive amination, where a piperidine derivative is reacted with a carbonyl compound in the presence of a reducing agent.
-
Incorporation of the Furan Ring: : The furan ring is typically introduced via a Friedel-Crafts acylation reaction, where a furan derivative is acylated with an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The benzamide core can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted benzamides and piperidine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study the interactions of benzamide derivatives with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, 3-(dimethylamino)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is investigated for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(dimethylamino)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan and piperidine rings can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
3-(dimethylamino)-N-(piperidin-4-yl)methyl)benzamide: Lacks the furan ring, which may affect its binding properties and biological activity.
N-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide: Lacks the dimethylamino group, potentially reducing its solubility and reactivity.
3-(dimethylamino)-N-(furan-3-carbonyl)benzamide: Lacks the piperidine ring, which may influence its pharmacokinetic properties.
Uniqueness
The presence of both the furan ring and the piperidine moiety in 3-(dimethylamino)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide makes it unique compared to its analogs. These structural features can enhance its binding affinity and specificity for certain biological targets, making it a promising candidate for further research and development.
特性
IUPAC Name |
3-(dimethylamino)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-22(2)18-5-3-4-16(12-18)19(24)21-13-15-6-9-23(10-7-15)20(25)17-8-11-26-14-17/h3-5,8,11-12,14-15H,6-7,9-10,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVIBHBPBJVOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methylpropanoate](/img/structure/B2433596.png)



![N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2433602.png)


![5-(morpholin-4-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene](/img/structure/B2433609.png)
![5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2433611.png)


![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide](/img/structure/B2433616.png)
